Ivermectin Impurity D

Catalog No.
S1790585
CAS No.
102190-55-6
M.F
C48H72O15
M. Wt
889.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ivermectin Impurity D

CAS Number

102190-55-6

Product Name

Ivermectin Impurity D

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione

Molecular Formula

C48H72O15

Molecular Weight

889.1 g/mol

InChI

InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-44,49-50,53H,11,16-18,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1

InChI Key

SOVJPRRDKZIUGJ-NZWFHOADSA-N

Synonyms

28-Oxo Ivermectin B1a (Impurity); 5-O-Demethyl-22,23-dihydro-28-oxo-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Ivermectin Impurity D, also known as 28-Oxo Ivermectin B1a, is a degradation product of the widely used antiparasitic drug ivermectin. Its chemical formula is C48H72O15, with a molecular weight of approximately 889.10 g/mol. This compound is categorized as an impurity due to its presence in the manufacturing and storage processes of ivermectin. The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical formulations containing ivermectin .

Ivermectin Impurity D likely lacks the antiparasitic activity of Ivermectin. The 5-O-demethyl modification might alter its binding to the target molecule in parasitic organisms, rendering it ineffective [].

, primarily involving the oxidation of ivermectin. The oxidation process typically leads to the formation of carbonyl groups, resulting in the conversion of ivermectin into its oxidized derivatives. For example, studies have demonstrated that the spontaneous stereoselective oxidation of crystalline avermectin B1a can lead to similar impurities .

The synthesis of Ivermectin Impurity D primarily occurs through the degradation of ivermectin under specific conditions. This degradation can be influenced by factors such as temperature, pH, and exposure to light or oxygen. Analytical methods like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are commonly employed to identify and quantify this impurity during stability studies of ivermectin formulations .

While Ivermectin Impurity D itself may not have direct therapeutic applications, understanding its presence in pharmaceutical products is vital for quality control in drug manufacturing. It serves as an important marker for assessing the stability and purity of ivermectin formulations. Moreover, research into impurities like Ivermectin Impurity D helps inform regulatory guidelines and safety assessments for pharmaceutical products containing ivermectin .

Ivermectin Impurity D can be compared with several other compounds related to ivermectin and its degradation products:

Compound NameMolecular FormulaUnique Features
IvermectinC48H74O14Broad-spectrum antiparasitic activity
28-Oxo Ivermectin B1aC48H72O15Oxidation derivative of ivermectin
EprinomectinC49H76O14Similar antiparasitic activity; used in livestock
DoramectinC50H72O14Used in veterinary medicine; similar mechanism
SelamectinC45H62O10Topical formulation for parasite control in pets

Uniqueness: Ivermectin Impurity D's uniqueness lies in its specific formation through oxidative degradation pathways from ivermectin itself, which may influence its biological properties and implications for drug formulation stability.

Understanding these compounds is crucial for developing safer and more effective pharmaceutical products while ensuring compliance with regulatory standards.

Ivermectin Impurity D represents a significant degradation product formed during the synthesis and storage processes of the widely utilized antiparasitic drug ivermectin . This compound is chemically designated as 5-O-Demethyl-28-oxo-22,23-dihydroavermectin A1a according to European Pharmacopoeia standards [3] [5]. The impurity is also known by the synonym 28-oxoH2B1a, reflecting its structural relationship to the parent avermectin compounds [14].

The compound is categorized as a process impurity due to its formation through oxidative degradation pathways under specific environmental conditions including temperature variations, pH fluctuations, and exposure to light or oxygen . The identification and characterization of Ivermectin Impurity D are crucial for ensuring the quality and stability of pharmaceutical formulations containing ivermectin [7].

Systematic IUPAC Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for Ivermectin Impurity D is (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione [2].

The molecular formula of Ivermectin Impurity D is C48H72O15, which differs from the parent ivermectin compound (C48H74O14) by the presence of an additional oxygen atom and the reduction of two hydrogen atoms [2] [5]. This compositional difference reflects the oxidative nature of the degradation process that leads to the formation of this impurity.

PropertyValue
Chemical Abstract Service Number102190-55-6 [3] [5] [6]
Molecular FormulaC48H72O15 [2] [5] [6]
Molecular Weight889.08 - 889.10 g/mol [2] [5]
IUPAC Name5-O-Demethyl-28-oxo-22,23-dihydroavermectin A1a [3] [5] [6]
Synonyms28-oxoH2B1a [3] [14]

The structural complexity of Ivermectin Impurity D is evident from its extensive stereochemical notation, which includes multiple chiral centers and ring systems characteristic of the avermectin family of macrocyclic lactones [2]. The compound maintains the essential spiroketal framework and disaccharide units typical of avermectin derivatives while incorporating the oxidative modifications that distinguish it from the parent compound .

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural elucidation of Ivermectin Impurity D and related avermectin derivatives [7] [8]. The complex macrocyclic structure of this compound generates characteristic spectral patterns that enable definitive identification and quantification in pharmaceutical preparations [11].

Comprehensive nuclear magnetic resonance analysis of avermectin derivatives typically employs both one-dimensional and two-dimensional techniques [9] [34]. The one-dimensional proton nuclear magnetic resonance spectra reveal distinctive chemical shift patterns for the various functional groups present in the molecule [29] [34]. The complex structure generates multiple overlapping signals in the aliphatic region, with characteristic resonances for the methyl groups attached to the sugar moieties and the macrocyclic framework [34].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the spectrum displaying signals corresponding to the 48 carbon atoms present in the molecular framework [34]. The carbonyl carbon resonance appears characteristically downfield, while the various methine and methylene carbons of the macrocyclic ring system generate a complex array of signals in the aliphatic region [34].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum correlation, and heteronuclear multiple bond correlation experiments, are essential for complete structural assignment [9] [29]. These methods enable the determination of connectivity patterns within the complex molecular framework and facilitate the identification of subtle structural differences between Ivermectin Impurity D and related compounds [9].

The chemical shift values obtained from nuclear magnetic resonance analysis serve as fingerprint data for compound identification [31]. For pharmaceutical quality control applications, the consistency of chemical shift patterns provides a reliable method for confirming the identity and purity of Ivermectin Impurity D reference standards [31].

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry analysis of Ivermectin Impurity D provides definitive molecular weight confirmation and fragmentation pattern information essential for structural characterization [7] [8]. The technique employs various ionization methods, with electrospray ionization and atmospheric pressure chemical ionization being the most commonly utilized approaches for avermectin derivatives [12].

The molecular ion peak for Ivermectin Impurity D appears at mass-to-charge ratio 889, corresponding to the protonated molecular ion [M+H]+ . High-resolution mass spectrometry measurements enable the determination of the exact molecular formula C48H72O15 through accurate mass determination [2]. The high mass accuracy achievable with modern instruments allows for differentiation between closely related impurities and degradation products [12].

Tandem mass spectrometry experiments provide valuable fragmentation pattern information that supports structural assignments [8] [11]. The fragmentation behavior of macrocyclic lactones typically involves cleavage of glycosidic bonds and ring-opening reactions [37]. For Ivermectin Impurity D, characteristic fragment ions are observed corresponding to the loss of sugar moieties and sequential degradation of the macrocyclic framework [8].

Mass Spectrometry ParameterValue
Molecular Ion [M+H]+m/z 889
Exact Mass889.4683 [2]
Base PeakVariable depending on conditions
Fragmentation PatternSequential loss of sugar units

The mass spectrometric behavior of Ivermectin Impurity D is consistent with other avermectin derivatives, showing similar fragmentation pathways while maintaining the characteristic molecular ion corresponding to its unique molecular formula [12]. The technique provides essential data for method validation in pharmaceutical analysis and supports the identification of this impurity in complex mixtures [7].

Crystallographic and Thermal Analysis

The crystallographic properties of Ivermectin Impurity D are closely related to those of the parent ivermectin compound and other avermectin derivatives [38] [39]. While specific single-crystal X-ray diffraction data for Ivermectin Impurity D are limited, the structural characteristics can be inferred from the extensive crystallographic studies conducted on related compounds in the avermectin family [39] [43].

Ivermectin and its derivatives typically crystallize in monoclinic space groups, with the parent compound ivermectin B1a adopting the space group C2 [38] [43]. The crystal structure is characterized by extended chain conformations with molecules arranged in parallel layers [38]. The presence of multiple hydroxyl groups and the macrocyclic lactone framework facilitate intermolecular hydrogen bonding interactions that stabilize the crystal lattice [39] [43].

The thermal properties of Ivermectin Impurity D can be characterized using differential scanning calorimetry and thermogravimetric analysis [24] [25]. For the parent compound ivermectin, differential scanning calorimetry analysis reveals a major thermal event at approximately 309 degrees Celsius, representing a solid-liquid transition [24]. The thermal stability of avermectin derivatives is generally high, with decomposition temperatures exceeding 250 degrees Celsius [28].

Thermal Analysis ParameterApproximate Value
Melting Point Range>168°C [2]
Decomposition Temperature>250°C [28]
Thermal StabilityHigh under normal conditions [28]
Glass TransitionNot well-defined for crystalline forms

Thermogravimetric analysis of avermectin derivatives typically shows initial mass loss around 100 degrees Celsius due to the evaporation of residual water or solvents [25]. The main decomposition event occurs at higher temperatures, with the exact temperature depending on the specific derivative and experimental conditions [28]. For Ivermectin Impurity D, the thermal behavior is expected to be similar to that of the parent compound, with high thermal stability under normal storage and handling conditions [28].

The crystalline forms of avermectin derivatives can exist as various pseudopolymorphs and solvates, depending on the crystallization conditions [39]. These different solid-state forms can exhibit variations in their thermal properties, dissolution characteristics, and stability profiles [39]. The formation of specific crystalline forms is influenced by factors such as solvent choice, temperature, and concentration during crystallization [39].

Powder X-ray diffraction analysis provides valuable information about the crystalline state and polymorphic forms of Ivermectin Impurity D [43]. The technique enables the identification of different solid-state forms and assessment of crystalline purity [43]. The powder diffraction patterns serve as fingerprint data for quality control applications in pharmaceutical manufacturing [43].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

3

Exact Mass

888.48712159 g/mol

Monoisotopic Mass

888.48712159 g/mol

Heavy Atom Count

63

Appearance

White Solid

Melting Point

>168°C

UNII

HA5BEU9C22

Dates

Last modified: 08-15-2023

Explore Compound Types